![molecular formula C17H15N7O B2356683 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 385786-35-6](/img/structure/B2356683.png)

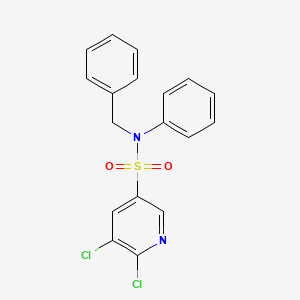

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

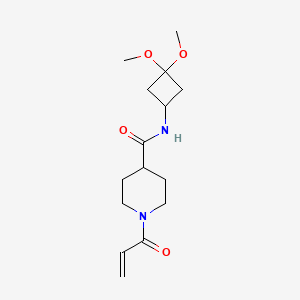

The compound “5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound. It has been mentioned in the context of research related to ALK5 inhibitory activity and kinase selectivity .

Synthesis Analysis

The synthesis of similar compounds involves the use of a new N-heterocyclic building block, 5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole) (4,4′-H2dbpt), to construct coordination polymers with diversiform connectivity . Another study mentions the synthesis of 2-substituted-4-(triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using B3LYP/cc-pVDZ, which generated the best results for a similar compound . The NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have investigated the use of this compound as a ligand in MOF synthesis. For instance, using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), several metal(II)-complexes have been synthesized, including ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (where M = Co or Ni) . These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies. The chirality of the homochiral network arises from the supramolecular packing of these layers.

Aldosterone Synthase Inhibition

Aldosterone synthase (CYP11B2) inhibition has emerged as a promising mechanism to lower arterial blood pressure. Although not directly related to the compound , studies have explored similar pyridine-based derivatives. For example, LCI699, a compound containing a cyano-substituted indole moiety, demonstrated aldosterone synthase inhibition in human clinical trials . While not identical, this research highlights the potential of related structures in modulating hormonal pathways.

Coordination Polymers

The compound’s pyridine and triazole moieties make it an interesting building block for coordination polymers. For instance, a new N-heterocyclic ligand, 5,5’-di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole), has been used to construct multidimensional coordination polymers . These materials exhibit diverse connectivity, ranging from one-dimensional to three-dimensional networks. Exploring similar derivatives could lead to innovative materials with tunable properties.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is known that the interaction of a compound with its target often leads to changes in the conformation or activity of the target, which can result in altered cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling .

Pharmacokinetics

The oral bioavailability of similar compounds has been found to be influenced by factors such as solubility, permeability, and metabolic stability .

Result of Action

The action of similar compounds has been found to result in various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on similar compounds include further development of the derivatised conjugates in docking studies . Another study suggests the optimization of previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .

Eigenschaften

IUPAC Name |

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c1-11-14(16(25)23-13-3-2-6-19-9-13)15(12-4-7-18-8-5-12)24-17(22-11)20-10-21-24/h2-10,15H,1H3,(H,23,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYQMHDCPAWSMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2356605.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2356619.png)